4-Iodoisoquinolin-3-amine
Overview
Description
4-Iodoisoquinolin-3-amine is a heterocyclic aromatic organic compound characterized by the presence of an iodine atom at the 4-position and an amine group at the 3-position of the isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodoisoquinolin-3-amine can be synthesized through several synthetic routes. One common method involves the iodination of isoquinolin-3-amine using iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) under acidic conditions. Another approach is the Sandmeyer reaction, where isoquinolin-3-amine is diazotized and then treated with potassium iodide (KI) to introduce the iodine atom.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodoisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodoquinone derivatives.
Reduction: The compound can be reduced to form 4-iodoisoquinoline.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Iodoquinone Derivatives: Resulting from oxidation reactions.
4-Iodoisoquinoline: Resulting from reduction reactions.
Substituted Isoquinolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Iodoisoquinolin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Iodoisoquinolin-3-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
4-Iodoisoquinolin-3-amine is similar to other isoquinoline derivatives, such as 3-iodoisoquinoline and 4-aminobenzene. its unique combination of iodine and amine groups gives it distinct chemical properties and potential applications. Unlike other isoquinolines, this compound can undergo specific reactions due to the presence of the iodine atom, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-iodoisoquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFHLPVYTLXMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90741637 | |
Record name | 4-Iodoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90741637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503089-88-1 | |
Record name | 4-Iodoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90741637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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